molecular formula C19H21NO3S2 B8147392 Fmoc-NH-SS-OH

Fmoc-NH-SS-OH

Cat. No.: B8147392
M. Wt: 375.5 g/mol
InChI Key: OWHMPDDKLIJYCO-UHFFFAOYSA-N
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Description

Fmoc-NH-SS-OH is an organic compound with a complex structure that includes a fluorenyl group, a carbamate group, and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-SS-OH typically involves multiple steps. One common method starts with the reaction of fluorenylmethanol with chloroformate to form the fluorenylmethyl chloroformate intermediate. This intermediate is then reacted with 2-(2-hydroxyethyldisulfanyl)ethylamine under basic conditions to yield the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-SS-OH can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Fmoc-NH-SS-OH has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-NH-SS-OH involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
  • 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
  • 9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyl)carbamate]

Uniqueness

Compared to similar compounds, Fmoc-NH-SS-OH is unique due to its disulfide linkage, which imparts distinct redox properties. This makes it particularly useful in applications where reversible disulfide bond formation is desired, such as in drug delivery systems and protein chemistry.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-10-12-25-24-11-9-20-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHMPDDKLIJYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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